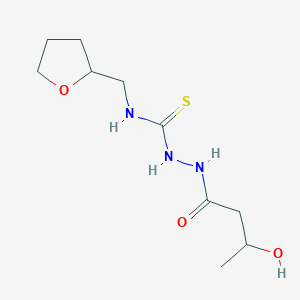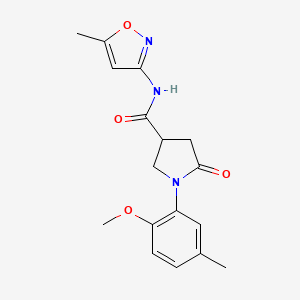![molecular formula C18H23Cl2NO2 B4857317 2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride](/img/structure/B4857317.png)
2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride
Overview
Description
2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride is a chemical compound used in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it useful in studying the enzyme's role in various biological processes.
Mechanism of Action
2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride works by binding to the active site of the enzyme and blocking its activity. This leads to a decrease in the levels of downstream signaling molecules, which can affect various cellular processes. The selectivity of this compound for the enzyme makes it a valuable tool for studying its role in specific biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological process being studied. In general, inhibition of the enzyme by this compound can lead to changes in cell proliferation, differentiation, and survival. It can also affect glucose metabolism, insulin signaling, and neuronal function. The effects of this compound on different cell types and tissues are still being investigated.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride in lab experiments is its selectivity for the enzyme being studied. This allows researchers to specifically target the enzyme without affecting other cellular processes. The high yield and purity of the synthesis method also make it a cost-effective and reliable tool for research.
One limitation of this compound is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of the compound to avoid non-specific effects on cellular processes. Additionally, the selectivity of the compound may limit its usefulness in studying complex biological systems that involve multiple signaling pathways.
Future Directions
There are several future directions for research on 2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride. One area of interest is its potential as a therapeutic agent for diseases that involve dysregulation of the enzyme being studied. Researchers are also investigating its use in combination with other drugs to enhance its efficacy and reduce potential toxicity. Additionally, studies are being conducted to further understand the biochemical and physiological effects of this compound on different cell types and tissues. Finally, new synthesis methods are being developed to improve the yield and purity of the compound, making it more accessible for scientific research.
Scientific Research Applications
2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride is used in scientific research to study the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of cellular signaling pathways, and its dysregulation has been linked to several diseases, including cancer, diabetes, and neurological disorders. By inhibiting this enzyme with this compound, researchers can investigate its role in these diseases and develop new therapies that target the enzyme.
properties
IUPAC Name |
2-[(3-chloro-4-phenylmethoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-2-16(12-21)20-11-15-8-9-18(17(19)10-15)22-13-14-6-4-3-5-7-14;/h3-10,16,20-21H,2,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGAVMJOILBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4857240.png)


![methyl N-[(4-ethylphenyl)sulfonyl]glycinate](/img/structure/B4857260.png)
![ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B4857271.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4857272.png)
![2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4857278.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4857280.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857294.png)

![N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4857325.png)
![methyl 2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4857332.png)
